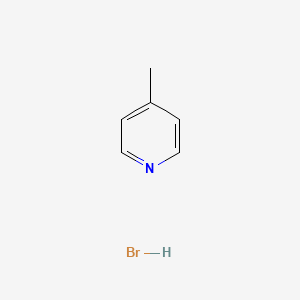
4-Methylpyridine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless to pale yellow crystalline solid with the molecular formula C6H6BrN·HBr and a molecular weight of 252.93 g/mol . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methylpyridine;hydrobromide can be synthesized through the bromination of 4-methylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, this compound is produced by the bromination of 4-methylpyridine using hydrobromic acid and a suitable brominating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylpyridine;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrogen Peroxide: Used for oxidation reactions.
Lithium Aluminum Hydride: Used for reduction reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Pyridine N-Oxides: Formed through oxidation reactions.
Methylpyridines: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
4-Methylpyridine;hydrobromide is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Methylpyridine;hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in the synthesis of various derivatives and intermediates .
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)-5-methylpyridine hydrobromide: Similar in structure but with a different substitution pattern.
2-(Bromomethyl)pyridine hydrobromide: Another brominated pyridine derivative with different reactivity.
Uniqueness
4-Methylpyridine;hydrobromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated pyridine derivatives. Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry .
Propiedades
Número CAS |
32353-66-5 |
|---|---|
Fórmula molecular |
C6H8BrN |
Peso molecular |
174.04 g/mol |
Nombre IUPAC |
4-methylpyridine;hydrobromide |
InChI |
InChI=1S/C6H7N.BrH/c1-6-2-4-7-5-3-6;/h2-5H,1H3;1H |
Clave InChI |
RYMDMIBBEDILAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=NC=C1.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


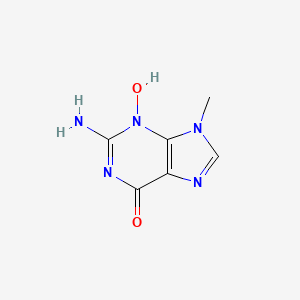
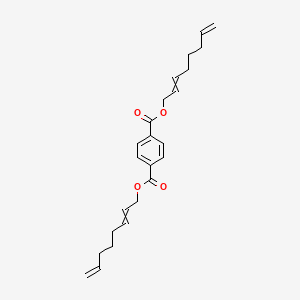
![Benzene, 1-[(cyclopropylmethyl)thio]-2,4-dinitro-](/img/structure/B14677198.png)
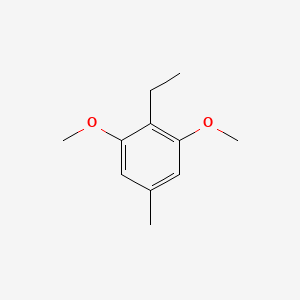
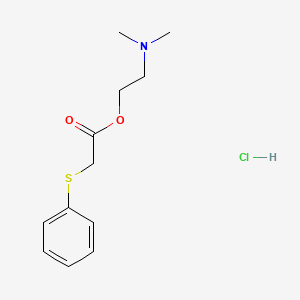

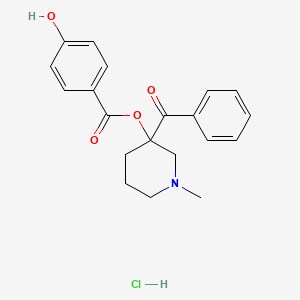
![(4S)-2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B14677244.png)
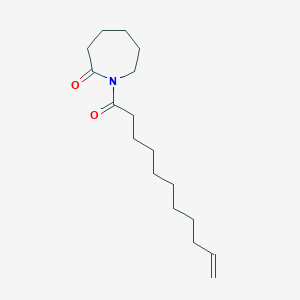
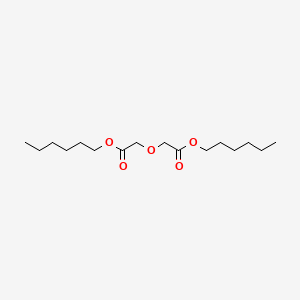
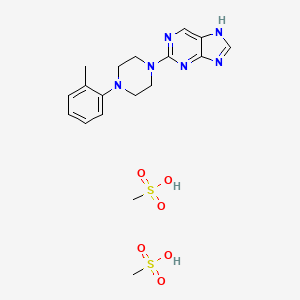
![2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane)](/img/structure/B14677275.png)

![2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one](/img/structure/B14677287.png)
